molecular formula C8H6N2O2S B1486582 6-(Ethenesulfonyl)pyridine-3-carbonitrile CAS No. 1153513-61-1

6-(Ethenesulfonyl)pyridine-3-carbonitrile

Cat. No. B1486582
M. Wt: 194.21 g/mol
InChI Key: LLDMTHLVWMQACP-UHFFFAOYSA-N
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Description

“6-(Ethenesulfonyl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1153513-61-1 . It has a molecular weight of 194.21 and its molecular formula is C8H6N2O2S . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-(vinylsulfonyl)nicotinonitrile . The InChI key is LLDMTHLVWMQACP-UHFFFAOYSA-N .

Scientific Research Applications

Molecular Synthesis and Biological Activity

A series of novel pyridine and fused pyridine derivatives were prepared from hydrazinyl pyridine-3-carbonitrile compounds, showcasing a broad spectrum of antimicrobial and antioxidant activities. These compounds were synthesized through reactions with various reagents, yielding triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, all of which exhibited moderate to good binding energies towards the GlcN-6-P synthase protein, suggesting potential for biological applications (Flefel et al., 2018).

Photopolymerization Monitoring

2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been identified as effective fluorescent molecular sensors for monitoring photopolymerization processes. Their high sensitivity compared to commercially available probes and their ability to accelerate cationic photopolymerization processes, especially when initiated with diphenyliodonium photoinitiators, positions these derivatives as both monitoring tools and co-initiators for polymerization under near UV light (Ortyl et al., 2019).

Structural and Optical Analysis

Pyridine derivatives have been analyzed for their structural, optical, and junction characteristics, offering insights into their monoclinic polycrystalline nature, optical energy gaps, and potential as photosensors. These studies provide a foundation for the application of pyridine derivatives in optical electronics and sensor development (Zedan et al., 2020).

Antimicrobial and Antioxidant Agents

Research into the synthesis and reactions of new pyridine carbonitrile derivatives has revealed their promising antimicrobial and antioxidant properties. This highlights the potential of these compounds for therapeutic applications, with some derivatives showing high activities that suggest significant biological efficacy (H et al., 2015).

properties

IUPAC Name

6-ethenylsulfonylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-2-13(11,12)8-4-3-7(5-9)6-10-8/h2-4,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMTHLVWMQACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Ethenesulfonyl)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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